Structural Differentiation: Ethoxycarbonyl-Amidine vs. Hexyloxycarbonyl-Amidine of Dabigatran Etexilate API
N-Ethoxycarbonyl Dabigatran Ethyl Ester differs structurally from the final API Dabigatran Etexilate (CAS 211915-06-9) exclusively in the amidine protecting group: an ethoxycarbonyl moiety (–C(=O)–O–CH₂CH₃) versus the hexyloxycarbonyl moiety (–C(=O)–O–(CH₂)₅CH₃), respectively. This substitution reduces the alkyl chain length by 4 methylene units (C₂ vs. C₆), yielding a molecular formula of C₃₀H₃₃N₇O₅ (MW 571.63) compared to the API's C₃₄H₄₁N₇O₅ (MW 627.73) [1][2]. The resulting difference in calculated logP and reverse-phase HPLC retention behavior ensures chromatographic resolution of this impurity from the API peak, making it a critical identity marker in purity assays. This compound is formally recognized as an impurity of Dabigatran and is listed under reference standard catalogs with the nomenclature 'Dabigatran Impurity' and Chemical Abstracts registry number 1416446-40-6 .
| Evidence Dimension | Amidine N-protecting group structure and resulting molecular weight |
|---|---|
| Target Compound Data | Ethoxycarbonyl group (–C(=O)–O–C₂H₅); MW = 571.63; Formula = C₃₀H₃₃N₇O₅ |
| Comparator Or Baseline | Dabigatran Etexilate (API, CAS 211915-06-9): Hexyloxycarbonyl group (–C(=O)–O–C₆H₁₃); MW = 627.73; Formula = C₃₄H₄₁N₇O₅ |
| Quantified Difference | ΔMW = 56.10 Da (reduction); ΔC₄H₈ alkyl chain; distinct chromatographic retention |
| Conditions | Structural comparison; purity analysis by HPLC with UV detection; identity confirmation by MS and NMR |
Why This Matters
The structural non-interchangeability with the API or other protected intermediates means that only a reference standard with the exact ethoxycarbonyl-amidine structure can serve as the correct marker for this specific process impurity, ensuring accurate quantitation and regulatory compliance in ANDA submissions.
- [1] SynZeal. N-Ethoxycarbonyl Dabigatran Ethyl Ester (SZ-D012018) Product Specifications. CAS 1416446-40-6. Chemical name: N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester. View Source
- [2] US9533971B2. Process for the synthesis of dabigatran and its intermediates. Issued January 3, 2017. Describes Dabigatran Etexilate (VII) with hexyloxycarbonyl-amidine structure; intermediate VI structure. View Source
